4-Decene, 1,1-diethoxy-, (4Z)-
Description
Contextualization of Unsaturated Acetal (B89532) Chemistry within Modern Organic Synthesis
In contemporary organic synthesis, unsaturated acetals have evolved from being considered simple protective groups for aldehydes and ketones to being recognized as versatile synthetic intermediates. benthamdirect.combenthamscience.com This class of compounds offers a unique platform for constructing complex molecular architectures. researchgate.net The acetal group in α,β-unsaturated carbonyl derivatives is no longer seen as merely a passive shield but as an active functional tool that transforms simple aldehydes and ketones into valuable starting materials. benthamdirect.combenthamscience.com
The reactivity of unsaturated acetals is multifaceted. They can function as:
Masked Acyl Anions: Allowing for nucleophilic additions that would be impossible with the corresponding carbonyl compound. benthamdirect.combenthamscience.com
Precursors for Dienophilic Moieties: Facilitating cycloaddition reactions to build ring systems. benthamdirect.combenthamscience.com
Reagents in Organometallic Syntheses: Participating in a variety of metal-catalyzed cross-coupling reactions. benthamdirect.combenthamscience.comresearchgate.net
Research has demonstrated that α,β-unsaturated acetals react with potent organometallic reagents, such as the bimetallic mixed base LICKOR (Schlosser's superbase), to undergo conjugate elimination and form useful building blocks like (E)-1-alkoxy-1,3-dienes. researchgate.net These products, in turn, are valuable in palladium-catalyzed processes like the Suzuki-Miyaura cross-coupling reaction. researchgate.net Furthermore, the synergistic action of certain reagents can enable intermolecular cross-couplings between N-acyl N,O-acetals and α,β-unsaturated compounds, showcasing the broad synthetic utility of the acetal group in carbon-carbon bond formation. rsc.org
Strategic Importance of Z-Stereoisomers in Complex Chemical Systems
Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is a fundamental concept in chemistry. wikipedia.org A specific type of stereoisomerism is geometric isomerism around a double bond, which is described using E/Z notation. wikipedia.org This system provides an unambiguous way to define the absolute stereochemistry of double bonds with two, three, or four substituents. wikipedia.org
The designation (Z) comes from the German word zusammen, meaning "together," and it indicates that the two highest-priority substituent groups on each carbon of the double bond are on the same side. wikipedia.orgstudymind.co.uk Conversely, (E), from entgegen (opposite), denotes that they are on opposite sides. wikipedia.orgstudymind.co.uk This distinction is not merely academic; the specific spatial arrangement of atoms in Z and E isomers can lead to significant differences in their physical and chemical properties, including reactivity, stability, and biological activity. studymind.co.uk The restricted rotation around the carbon-carbon double bond fixes the substituents in place, meaning Z and E isomers are distinct compounds that can be isolated and have different characteristics. wikipedia.orgmsu.edu Therefore, controlling the stereochemistry to selectively synthesize the desired Z-isomer is a critical strategic consideration in the synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and materials.
Overview of Key Research Domains Pertaining to (4Z)-4-Decene, 1,1-diethoxy-
Research pertaining to (4Z)-4-Decene, 1,1-diethoxy- primarily falls into the domains of synthetic chemistry and fragrance science. Its synthesis typically involves the acetalization of the corresponding aldehyde, (Z)-4-decenal, with ethanol (B145695) under acidic conditions. thegoodscentscompany.comevitachem.com This reaction protects the aldehyde functionality while preserving the crucial Z-geometry of the double bond.
The primary documented application of this compound is as a fragrance ingredient. thegoodscentscompany.com It is noted for possessing an odor reminiscent of bitter orange, making it useful in citrus fragrance compositions. thegoodscentscompany.com Its use in consumer products is further suggested by its inclusion on regulatory inventories such as the Canadian Non-domestic Substances List (NDSL). canada.ca Substances on this list are subject to notification and assessment to ensure their safe use. canada.ca
While direct research into its complex synthetic applications is not extensively published, its structure as an unsaturated acetal implies potential as a chemical intermediate. For instance, a patent detailing the synthesis of long-chain dienes, specifically (9E, 11Z)-1,1-dialkoxy-9,11-hexadecadiene, involves a nucleophilic substitution reaction between a Grignard reagent and an orthoformate. google.com This highlights a general synthetic strategy where such acetal structures serve as building blocks for more complex diene systems.
Interactive Data Table: Properties of (4Z)-4-Decene, 1,1-diethoxy-
| Property | Value | Source |
| IUPAC Name | (Z)-1,1-diethoxydec-4-ene | vulcanchem.com |
| Synonyms | cis-4-Decenal diethyl acetal, (Z)-4-decenal diethyl acetal, cis-1,1-diethoxy-4-decene | thegoodscentscompany.com |
| CAS Number | 73545-19-4 | thegoodscentscompany.comechemportal.org |
| Molecular Formula | C₁₄H₂₈O₂ | lookchem.com |
| Flash Point | 103.33 °C (218.00 °F) TCC | thegoodscentscompany.com |
| Vapor Pressure | 0.013 mmHg @ 25.00 °C | thegoodscentscompany.com |
| Odor Profile | Bitter orange | thegoodscentscompany.com |
Structure
3D Structure
Properties
CAS No. |
73545-19-4 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
(Z)-1,1-diethoxydec-4-ene |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h10-11,14H,4-9,12-13H2,1-3H3/b11-10- |
InChI Key |
PJGNMGFVWOAXQU-KHPPLWFESA-N |
Isomeric SMILES |
CCCCC/C=C\CCC(OCC)OCC |
Canonical SMILES |
CCCCCC=CCCC(OCC)OCC |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4z 4 Decene 1,1 Diethoxy
Stereoselective Construction of the (4Z)-Alkene Moiety
The creation of the Z-double bond is the cornerstone of synthesizing (4Z)-4-decene-1,1-diethoxy. This can be accomplished through two main pathways: building the alkene from smaller fragments using olefination reactions or by reducing a pre-existing alkyne. Each approach has a suite of sophisticated methods designed to maximize Z-selectivity.
Advanced Olefination Strategies for Z-Selectivity
Olefination reactions construct the double bond by coupling two carbonyl compounds or a carbonyl compound with an organophosphorus reagent. While many olefination reactions thermodynamically favor the more stable E-isomer, several powerful methods have been developed to override this preference and yield Z-alkenes with high fidelity.
The Wittig reaction, which couples an aldehyde or ketone with a phosphonium (B103445) ylide, is a foundational method for alkene synthesis. libretexts.org The stereochemical outcome is highly dependent on the nature of the ylide. For the synthesis of Z-alkenes, non-stabilized ylides (where the R group on the ylide is alkyl) are employed under salt-free conditions, as they react via a kinetically controlled pathway that predominantly forms the Z-isomer. libretexts.orgorganic-chemistry.org
To synthesize a precursor for (4Z)-4-decene-1,1-diethoxy, one could envision the reaction of hexanal (B45976) with the ylide derived from (4,4-diethoxybutyl)triphenylphosphonium bromide. The reaction proceeds through a four-membered oxaphosphetane intermediate, which decomposes to form the desired Z-alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org
Conversely, the Schlosser modification of the Wittig reaction is specifically designed to produce E-alkenes. wikipedia.orgsynarchive.comorganic-chemistry.org This procedure involves treating the initial betaine (B1666868) intermediate with a strong base like phenyllithium (B1222949) at low temperatures, which allows for equilibration to the more stable threo-betaine, ultimately leading to the E-alkene after protonation and elimination. libretexts.orgsynarchive.com Therefore, for the specific synthesis of the (4Z) target compound, the classical, non-stabilized Wittig reaction is the appropriate choice, not the Schlosser modification.
Table 1: Stereoselectivity in the Wittig Reaction
| Ylide Type | Typical Conditions | Major Product | Rationale |
|---|---|---|---|
| Non-stabilized | Salt-free, aprotic solvent | (Z)-Alkene | Kinetic control, rapid and irreversible formation of the cis-oxaphosphetane libretexts.orgorganic-chemistry.org |
| Stabilized | Aprotic or protic solvent | (E)-Alkene | Thermodynamic control, reversible initial addition allows equilibration to the more stable trans-oxaphosphetane |
The Horner–Wadsworth–Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, is a widely used alternative to the Wittig reaction. wikipedia.org The classical HWE reaction typically yields E-alkenes with high selectivity due to thermodynamic control. wikipedia.orgnrochemistry.comnih.gov
However, significant modifications have been developed to steer the reaction towards the Z-isomer. The Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with strong, non-chelating bases (e.g., potassium bis(trimethylsilyl)amide, KHMDS) in polar aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). nrochemistry.comnih.gov These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically formed Z-alkene. nrochemistry.com Research has shown that phosphonates with highly electron-withdrawing hexafluoroisopropyl groups can provide excellent Z-selectivity (up to 98:2 Z:E) in reactions with various aldehydes. nih.govacs.org
For the synthesis of (4Z)-4-decene-1,1-diethoxy, a Still-Gennari approach could involve the reaction of hexanal with a custom phosphonate (B1237965) reagent, such as ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)-6,6-diethoxyhexanoate, followed by further transformations.
Table 2: Comparison of HWE Olefination Conditions for Z-Selectivity
| Phosphonate Reagent | Aldehyde | Base / Temp | Z:E Ratio | Yield | Reference |
|---|---|---|---|---|---|
| Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH / -78°C to RT | 97:3 | 98% | nih.gov |
| Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH / -78°C to RT | 88:12 | 96% | nih.gov |
| Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari Reagent) | Benzaldehyde | NaH / -20°C | 74:26 | 100% | nih.gov |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high stereochemical retention. To synthesize a Z-alkene, one must start with a precursor that already contains the Z-configured double bond.
Suzuki Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.org To form the target structure, one could couple a (Z)-1-halo-1-hexene with an organoboron reagent containing the 4,4-diethoxybutyl chain. A significant challenge in Suzuki couplings with Z-alkenyl halides is the potential for Z-to-E isomerization; however, the choice of palladium catalyst and ligands, such as those with a large P-Pd-P bite angle, can minimize this side reaction and preserve the olefin geometry. organic-chemistry.orgorganic-chemistry.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high reactivity and functional group tolerance. wikipedia.orgtaylorandfrancis.com A highly stereoselective route to (Z)-trisubstituted alkenes involves the bromoboration of an alkyne followed by a tandem Pd-catalyzed Negishi coupling, which proceeds with ≥98% retention of the Z-geometry. organic-chemistry.orgacs.org This strategy could be adapted to prepare the desired decene framework.
Sonogashira Coupling: While the Sonogashira reaction couples a terminal alkyne with a vinyl halide, its primary utility in this context would be to synthesize an enyne precursor, which would then undergo a Z-selective reduction as described in section 2.1.2.
Table 3: Overview of Z-Selective Palladium-Catalyzed Cross-Coupling Strategies
| Reaction | Reactant 1 (Z-precursor) | Reactant 2 | Catalyst System (Example) | Key Feature |
|---|---|---|---|---|
| Suzuki | (Z)-Alkenylboronic ester/acid | Alkenyl/Aryl Halide | Pd(PPh₃)₄, Base | Requires synthesis of Z-alkenylboron reagent; potential for isomerization butler.eduacs.org |
| Negishi | (Z)-Alkenyl Halide | Organozinc Reagent | Pd(t-Bu₃P)₂, Ni(acac)₂ | High stereoretention (≥98%); tolerant of many functional groups wikipedia.orgacs.org |
The Julia-Kocienski olefination is a modification of the classical Julia olefination and typically provides excellent E-selectivity by reacting aldehydes with heteroaryl sulfones (e.g., benzothiazolyl or 1-phenyl-1H-tetrazol-5-yl sulfones). organic-chemistry.orgwikipedia.org
However, achieving Z-selectivity is possible through specific modifications. The use of certain heteroaryl sulfones, such as pyridinyl sulfones, can favor the formation of Z-alkenes. organic-chemistry.org More recent research has demonstrated that reacting 1-methyl-1H-tetrazol-5-yl (MT) alkyl sulfones with unsymmetrical ketones in the presence of LiHMDS at low temperatures can produce trisubstituted (Z)-alkenes with high stereoselectivity (Z/E ratios from 91:9 to 99:1). organic-chemistry.orgacs.orgnih.gov While the target molecule is a disubstituted alkene, these findings highlight that the Julia-Kocienski reaction manifold can be tuned for Z-selectivity. For instance, reacting hexanal with a suitably substituted tetrazolyl sulfone under conditions optimized for kinetic control could potentially yield the (4Z)-alkenyl precursor.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Negishi, Suzuki, Sonogashira involving Z-alkenes)
Z-Selective Reductions of Alkyne Precursors
One of the most reliable and widely used methods for synthesizing Z-alkenes is the partial reduction of an internal alkyne. This approach offers high stereoselectivity through syn-addition of hydrogen across the triple bond. The required precursor would be 1,1-diethoxy-4-decyne, which is accessible through standard alkyne chemistry.
Lindlar's Catalyst: Catalytic hydrogenation of an alkyne using Lindlar's catalyst is a classic method for producing cis-alkenes. libretexts.org Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (or barium sulfate) and "poisoned" with a deactivating agent like lead acetate (B1210297) or lead oxide, and quinoline (B57606). wikipedia.orgchemistrytalk.org The poison deactivates the catalyst just enough to prevent the over-reduction of the alkene to an alkane, while the quinoline enhances selectivity. wikipedia.orgvedantu.com The hydrogenation occurs via syn-addition of two hydrogen atoms to the same face of the alkyne on the catalyst surface, resulting exclusively in the Z-alkene. libretexts.orgchemistrytalk.org
P-2 Nickel Catalyst: An alternative to the Lindlar catalyst is the P-2 nickel catalyst, a nickel boride complex prepared by reducing nickel(II) acetate with sodium borohydride. jove.com When used in conjunction with a modifier like ethylenediamine, the P-2 Ni catalyst exhibits remarkable specificity for the reduction of alkynes to cis-olefins, with reported cis:trans ratios as high as 200:1. rsc.orgrsc.org This system is often sluggish toward double bonds, providing excellent chemoselectivity for the alkyne reduction. rsc.org
Electrochemical Methods: Modern approaches include electrocatalytic hydrogenation, where alkynes can be reduced to Z-alkenes with high chemo- and stereoselectivity using a palladium catalyst in an electrochemical cell, with the hydrogen source often being the solvent itself. rsc.org
Table 4: Comparison of Catalysts for Z-Selective Alkyne Reduction | Catalyst System | Composition | Substrate Example | cis:trans Ratio | Reference | | :--- | :--- | :--- | :--- | :--- | | Lindlar's Catalyst | Pd/CaCO₃, Pb(OAc)₂, Quinoline | Phenylacetylene | N/A (forms Styrene) | wikipedia.org | | Lindlar's Catalyst | Pd/CaCO₃, Pb(OAc)₂, Quinoline | Acetylenedicarboxylic acid | Forms Maleic acid (cis) | wikipedia.org | | P-2 Ni with Ethylenediamine | Ni(OAc)₂ + NaBH₄, Ethylenediamine | Hex-3-yne | 200:1 | rsc.org | | P-2 Ni with Ethylenediamine | 1-Phenylpropyne | >100:1 | rsc.org | | P-2 Ni with Ethylenediamine | Hex-3-yn-1-ol | >100:1 | rsc.org |
Rhenium-Catalyzed Stereoselective Allylic Transpositions to Z-Alkenes
A powerful method for controlling alkene geometry involves the transition metal-catalyzed transposition of allylic alcohols. Rhenium catalysts, in particular, have demonstrated significant efficacy in these isomerizations. researchgate.net High-oxidation-state rhenium species, such as Rhenium(VII) oxide (Re₂O₇) and triphenylsilyl perrhenate (B82622) (Ph₃SiOReO₃), are highly effective for the ontosight.airsc.org-transposition of allylic alcohols. rsc.orgillinois.edu These catalysts are noted for their high reactivity and chemoselectivity at low temperatures. illinois.edu
A key advantage of this methodology is its ability to control regio- and stereoselectivity. For instance, in the presence of an acetal (B89532), a rhenium catalyst can perform a dual role: catalyzing the hydroxyl group transposition and acting as a Lewis acid to facilitate in-situ acetal formation, which traps the desired isomer. illinois.edu This approach drives the equilibrium towards the thermodynamically favored 1,3-syn diastereomer of the resulting acetal. illinois.edu The reaction of a suitable allylic alcohol precursor in the presence of Re₂O₇ and an appropriate diol or alcohol source can thus be a viable, albeit complex, route to Z-alkenes. Research has shown that Re₂O₇ often provides the highest rate of equilibration and selectivity compared to other rhenium catalysts like methyltrioxorhenium (MTO). illinois.edu
Table 1: Comparison of Rhenium Catalysts for Rearrangement/Acetalization
| Catalyst | Time (h) for Equilibration | Selectivity (syn:anti) | Reference |
| Re₂O₇ | 20 | >98:2 | illinois.edu |
| Ph₃SiOReO₃ | 20 | 96:4 | illinois.edu |
| MTO | >20 | Lower selectivity observed | illinois.edu |
This table is generated based on data for a model substrate system and illustrates the relative efficacy of different rhenium catalysts in achieving high stereoselectivity.
Optimized Acetal Formation Protocols
The diethyl acetal moiety in (4Z)-4-Decene-1,1-diethoxy is typically installed by reacting the corresponding aldehyde, (4Z)-4-decenal, with ethanol (B145695).
The most traditional and direct method for synthesizing (4Z)-4-Decene-1,1-diethoxy is the acid-catalyzed acetalization of (4Z)-4-decenal with ethanol. prepchem.comu-tokyo.ac.jp This reaction involves the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., HCl, H₂SO₄, p-toluenesulfonic acid), which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. researchgate.netchemsynthesis.com
However, classical methods often require strong acids and the removal of water to drive the reaction to completion, which may not be compatible with sensitive functional groups. researchgate.netchemsynthesis.com Optimized protocols have been developed that utilize very low loadings of acid catalysts (as low as 0.1 mol%), which proceed smoothly without the need to actively remove water. researchgate.netchemsynthesis.com These mild conditions are compatible with a broad scope of substrates, including α,β-unsaturated aldehydes, and are effective across a wide temperature range from -60 to 50 °C. researchgate.netchemsynthesis.com Transacetalization, the exchange of an existing acetal with a different alcohol or diol, can also be employed and is catalyzed by similar acid systems, often involving Lewis acids like indium(III) triflate. chemicalbook.comnih.gov
Table 2: Substrate Scope for Optimized, Low-Loading Acid-Catalyzed Acetalization
| Aldehyde Type | Substrate Example | Yield (%) | Reference |
| Substituted Cinnamaldehyde | trans-Cinnamaldehyde | 95 | chemsynthesis.com |
| Aliphatic α,β-Unsaturated | 2-Hexenal | 91 | chemsynthesis.com |
| Aromatic | Benzaldehyde | 96 | chemsynthesis.com |
| Aliphatic | Heptanal | 94 | chemsynthesis.com |
| Heteroaromatic | 2-Furaldehyde | 96 | chemsynthesis.com |
This table, adapted from studies on general acetalization, demonstrates the high efficiency of optimized acid-catalyzed methods across various aldehyde classes, which is applicable to the synthesis of the target compound from its corresponding aldehyde.
To circumvent issues with acid-sensitive substrates, several non-acidic acetalization methods have been developed. These are particularly useful if the Z-alkene must be preserved from potential acid-catalyzed isomerization.
Organocatalysis: Neutral, double hydrogen-bonding organocatalysts, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl] thiourea, can effectively catalyze the acetalization of unsaturated aldehydes at very low loadings (0.01–1 mol%) under mild, room-temperature conditions. researchgate.net This method is highly practical and tolerates acid-labile protecting groups. researchgate.net
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers another acid-free route. Using an organophotoredox catalyst like Eosin Y or a perylene (B46583) bisimide, aldehydes can be converted to acetals under neutral conditions. researchgate.netchemicalbook.com This sustainable approach uses light as the primary energy source and is chemoselective for aldehydes over ketones. chemicalbook.com
Palladium Catalysis: A method utilizing diazophenanthrenequinone as a reagent and palladium(II) bromide (PdBr₂) as a catalyst allows for acetal formation under non-acidic conditions. rsc.org The reaction proceeds through a metal carbene intermediate and forms a robust phenanthrenedioxy acetal, which can be deprotected under specific oxidative or strongly acidic conditions. rsc.org
Acid-Catalyzed Direct Acetalization and Transacetalization with Diols and Alcohols
Convergent Synthesis Approaches to (4Z)-4-Decene-1,1-diethoxy
Convergent synthesis, where complex molecules are assembled from smaller, separately prepared fragments, is a highly efficient strategy. For (4Z)-4-Decene-1,1-diethoxy, a convergent approach would involve creating the C=C double bond by joining two precursor molecules.
A plausible and widely used method for this is the Wittig reaction . This strategy would involve the reaction of an aldehyde fragment with a phosphorus ylide. Specifically, (4Z)-4-Decene-1,1-diethoxy could be synthesized by reacting 4,4-diethoxybutanal (the C1-C4 fragment) with the ylide generated from hexyltriphenylphosphonium bromide (the C5-C10 fragment). Non-stabilized ylides, such as the one derived from hexyltriphenylphosphonium bromide, are known to predominantly produce Z-alkenes. organic-chemistry.org
Fragment 1 Synthesis (Ylide Precursor): Hexyltriphenylphosphonium bromide is readily prepared by reacting triphenylphosphine with 1-bromohexane. ontosight.ai
Fragment 2 Synthesis (Aldehyde): 4,4-Diethoxybutanal can be synthesized via the hydroformylation of 3,3-diethoxy-1-propene (acrolein diethyl acetal) using a rhodium catalyst. google.comgoogle.com
Another powerful convergent method is Z-selective olefin cross-metathesis . This reaction uses specific ruthenium or molybdenum catalysts to couple two different terminal olefins. rsc.orgillinois.edu To form the target molecule, one could potentially couple 3,3-diethoxy-1-propene with 1-heptene using a Z-selective metathesis catalyst, which would directly form the C4-C5 double bond with the desired stereochemistry. Recent advancements have produced ruthenium catalysts capable of forming Z-α,β-unsaturated acetals with high stereoselectivity (>95% Z). rsc.org
Green Chemistry Principles in (4Z)-4-Decene-1,1-diethoxy Synthesis
The principles of green chemistry encourage the development of more sustainable and environmentally benign chemical processes. prepchem.com These principles can be applied to the synthesis of (4Z)-4-Decene-1,1-diethoxy.
Atom Economy: Convergent methods like the Wittig reaction or olefin metathesis are generally more atom-economical than linear syntheses with multiple protection-deprotection steps. google.com Catalytic methods are inherently superior to those using stoichiometric reagents. google.comacs.org
Catalysis: The use of catalysts is a cornerstone of green chemistry. The rhenium-catalyzed transposition, acid-catalyzed acetalization (especially with low catalyst loadings), and olefin metathesis are all examples of catalytic processes that reduce waste compared to stoichiometric reactions. illinois.eduresearchgate.netgoogle.com
Safer Solvents and Reagents: The development of acetalization protocols that work in greener solvents or even under solvent-free conditions improves the environmental profile of the synthesis. nih.gov Similarly, replacing hazardous reagents with safer alternatives, such as using photocatalysis to avoid harsh acids, aligns with green principles. researchgate.netchemicalbook.com
By evaluating each synthetic route through the lens of green chemistry, chemists can select the most efficient and environmentally responsible method for producing (4Z)-4-Decene-1,1-diethoxy.
Elucidation of Reactivity Profiles and Mechanistic Pathways of 4z 4 Decene 1,1 Diethoxy
Chemical Transformations Involving the (4Z)-Alkene Functionality
The reactivity of the (4Z)-alkene in (4Z)-4-Decene, 1,1-diethoxy- is a focal point for various organic transformations. The presence of the double bond allows for a range of addition reactions, with the stereochemistry of the starting material playing a crucial role in the outcome of these transformations.
Stereospecific Additions to the Z-Double Bond
Stereospecific reactions are those in which different stereoisomers of the starting material react to give stereoisomerically different products. The Z-configuration of the double bond in (4Z)-4-Decene, 1,1-diethoxy- influences the spatial arrangement of the atoms in the products of addition reactions.
Catalytic asymmetric hydrogenation is a powerful method for introducing chirality into a molecule by adding hydrogen across a double bond. ethz.ch This process often employs transition metal catalysts with chiral ligands. For substrates like (4Z)-4-Decene, 1,1-diethoxy-, the goal is to achieve high enantioselectivity, producing one enantiomer in excess. ajchem-b.com
The effectiveness of catalytic asymmetric hydrogenation can be influenced by the presence of a nearby functional group that can coordinate to the metal catalyst, acting as a directing group. ethz.ch While the acetal (B89532) group in (4Z)-4-Decene, 1,1-diethoxy- is not a traditional directing group, its steric bulk and potential for electronic interactions could influence the approach of the catalyst to the double bond. Research on unfunctionalized olefins has shown that iridium catalysts can be highly efficient. ajchem-b.com For instance, the hydrogenation of challenging tri- and tetrasubstituted alkenes has been achieved with high enantioselectivity using rhodium catalysts in the presence of a borane (B79455) promoter. acs.org
Table 1: Catalytic Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Potential Outcome for (4Z)-4-Decene, 1,1-diethoxy- |
|---|---|---|
| Rhodium/Chiral Diphosphine | Alkenes with directing groups ethz.ch | Moderate to high enantioselectivity, depending on ligand choice. |
| Iridium/Chiral Ligand | Unfunctionalized olefins ajchem-b.com | Potentially high enantioselectivity. |
Epoxidation of the (4Z)-alkene in (4Z)-4-Decene, 1,1-diethoxy- with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) is expected to proceed via a syn-addition mechanism. masterorganicchemistry.com This means that the oxygen atom is delivered to the same face of the double bond, resulting in the formation of an epoxide. masterorganicchemistry.com The reaction is stereospecific, meaning the cis-configuration of the alkene is retained in the resulting epoxide, leading to a cis-epoxide. masterorganicchemistry.com
The presence of the acetal group, while somewhat remote from the double bond, could exert a diastereoselective influence on the epoxidation. The steric bulk of the diethoxy group might direct the incoming m-CPBA to the less hindered face of the alkene, leading to a preferential formation of one diastereomer over the other. Studies on the epoxidation of Z-olefins have shown high specificity. researchgate.net
Table 2: Diastereoselective Epoxidation with m-CPBA
| Reagent | Mechanism | Expected Product | Stereochemical Outcome |
|---|
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. masterorganicchemistry.comlibretexts.org The reaction is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond, and its syn-stereospecificity. masterorganicchemistry.commakingmolecules.com In the case of (4Z)-4-Decene, 1,1-diethoxy-, the double bond is internal and disubstituted, so regioselectivity between C4 and C5 is not a primary concern.
The key aspect is the stereochemical outcome. The hydroboration step involves the syn-addition of a borane (like BH₃) across the double bond from the less sterically hindered face. masterorganicchemistry.comlibretexts.org Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry. yale.edu This concerted mechanism ensures that the hydrogen and hydroxyl group are added to the same side of the original double bond. libretexts.org For (4Z)-4-Decene, 1,1-diethoxy-, this would result in a specific pair of enantiomeric alcohols. The reaction is stereospecific; a Z-alkene will give a different diastereomer than an E-alkene. yale.edu
Table 3: Hydroboration-Oxidation of (4Z)-4-Decene, 1,1-diethoxy-
| Step | Reagents | Mechanism | Stereochemical Result |
|---|---|---|---|
| 1. Hydroboration | BH₃•THF | Syn-addition of H and B masterorganicchemistry.com | Formation of a specific diastereomeric organoborane. |
If the halogenation is carried out in a nucleophilic solvent like water or an alcohol, a halohydrin or haloether is formed, respectively. youtube.com The reaction still proceeds via the halonium ion, but the solvent acts as the nucleophile, attacking one of the carbons of the cyclic intermediate. masterorganicchemistry.com This attack also occurs in an anti-fashion. masterorganicchemistry.com For an unsymmetrical alkene, the nucleophile typically attacks the more substituted carbon. In the case of the symmetrically disubstituted double bond in (4Z)-4-Decene, 1,1-diethoxy-, a mixture of two regioisomers would be expected. The stereochemistry of the starting Z-alkene will dictate the relative stereochemistry of the resulting halohydrin.
Table 4: Halogenation and Halohydrin Formation
| Reaction | Reagents | Intermediate | Stereochemical Outcome |
|---|---|---|---|
| Halogenation | Br₂, CCl₄ | Cyclic bromonium ion masterorganicchemistry.com | Anti-addition of two bromine atoms. |
Hydroboration-Oxidation and Stereochemical Outcomes
Pericyclic Reactions (e.g., Diels-Alder reactions with dienophiles)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. mychemblog.comwikipedia.org
In the context of (4Z)-4-Decene, 1,1-diethoxy-, this molecule would act as the dienophile. The rate of a Diels-Alder reaction is generally enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups (normal-demand Diels-Alder). byjus.commasterorganicchemistry.com Conversely, an "inverse-demand" Diels-Alder reaction is favored by electron-donating groups on the dienophile and an electron-poor diene. organic-chemistry.org The acetal group and the alkyl chain in (4Z)-4-Decene, 1,1-diethoxy- are generally considered to be weakly electron-donating. Therefore, it would be expected to be more reactive in an inverse-demand Diels-Alder reaction with an electron-poor diene.
The Diels-Alder reaction is a stereospecific syn-addition with respect to the dienophile. scribd.com This means that the stereochemistry of the dienophile is retained in the product. For (4Z)-4-Decene, 1,1-diethoxy-, the Z-configuration of the double bond would lead to a cis-relationship of the substituents on the newly formed six-membered ring.
Table 5: Diels-Alder Reaction Profile
| Reaction Type | Role of (4Z)-4-Decene, 1,1-diethoxy- | Favorable Diene Partner | Stereochemical Outcome in Product |
|---|---|---|---|
| Normal-Demand | Dienophile | Electron-rich diene (less favorable) | Cis-stereochemistry of substituents on the cyclohexene (B86901) ring. |
Olefin Metathesis Reactions and Derivatization
The internal (4Z)-alkene in (4Z)-4-Decene, 1,1-diethoxy- is a substrate for olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.org This transformation involves the redistribution of alkene fragments through the cleavage and reformation of double bonds, mediated by transition-metal carbene catalysts. wikipedia.org
Mechanism and Catalysts: The generally accepted Chauvin mechanism proceeds through the formation of a metallacyclobutane intermediate. wikipedia.org A metal alkylidene catalyst, such as a Grubbs' (ruthenium-based) or Schrock's (molybdenum-based) catalyst, undergoes a [2+2] cycloaddition with the alkene in (4Z)-4-Decene, 1,1-diethoxy-. wikipedia.orgharvard.edu The resulting four-membered ring can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal carbene, propagating the catalytic cycle. masterorganicchemistry.com Ruthenium-based catalysts, in particular, are renowned for their high tolerance to various functional groups, including ethers and acetals, making them well-suited for reactions with this substrate. harvard.edu
Derivatization via Cross-Metathesis: Cross-metathesis (CM) is an intermolecular metathesis reaction that allows for the derivatization of (4Z)-4-Decene, 1,1-diethoxy- by reacting it with a partner alkene. masterorganicchemistry.com This reaction can be used to install new functional groups or alter the chain length. The outcome of the reaction is dependent on the nature of the cross-partner. For instance, reaction with a large excess of a simple alkene can drive the reaction towards specific products. Acrolein acetals and other functionalized olefins have proven to be robust partners in CM reactions, enabling the synthesis of more complex molecular architectures. acs.org While the reaction is powerful, controlling the stereochemistry of the newly formed double bond can be challenging, and mixtures of E/Z isomers may result. masterorganicchemistry.com
Interactive Table: Potential Cross-Metathesis Products of (4Z)-4-Decene, 1,1-diethoxy-
| Cross-Metathesis Partner | Catalyst | Potential Product(s) |
| Ethylene (B1197577) (excess) | Grubbs' Catalyst | 1,1-Diethoxy-2-butene and 1-Heptene |
| Styrene | Schrock's Catalyst | 1-(Hept-1-en-1-yl)benzene and 1,1-Diethoxy-5-phenyl-2-pentene |
| Methyl Acrylate | Hoveyda-Grubbs Catalyst | Methyl hept-2-enoate and Methyl 6,6-diethoxyhex-2-enoate |
Radical-Mediated Functionalizations
The alkene moiety in (4Z)-4-Decene, 1,1-diethoxy- is susceptible to radical-mediated functionalization. These reactions typically involve the addition of a radical species across the double bond, initiating a variety of potential transformations.
Mechanism: The process is initiated by the generation of a radical, often through photolysis, thermolysis, or the use of a radical initiator. nih.govuiowa.edu This radical then adds to the C4=C5 double bond. The addition is regioselective, favoring the formation of the more stable subsequent radical intermediate. In the case of (4Z)-4-Decene, 1,1-diethoxy-, addition to either C4 or C5 results in a secondary alkyl radical. The regiochemical outcome can be influenced by the steric and electronic properties of both the substrate and the incoming radical. Following the initial addition, the newly formed radical can participate in subsequent steps, such as hydrogen atom transfer (HAT) or reaction with a trapping agent, to yield the final product. nih.gov
Difunctionalization Reactions: Radical-mediated strategies enable the difunctionalization of the alkene. nih.govmdpi.com For example, in an atom-transfer radical cyclization (ATRC) type process, the addition of a radical can be followed by the transfer of an atom (like a halogen) from a suitable source to the resulting radical intermediate. mdpi.com Photocatalytic methods using diazo compounds have also been developed to achieve hydroalkylation or azidoalkylation across double bonds via a radical addition mechanism, showcasing high functional group tolerance under mild conditions. nih.gov
Interactive Table: Examples of Radical-Mediated Reactions
| Radical Source | Reaction Type | Plausible Product |
| Bromotrichloromethane (BrCCl₃) + Initiator | Atom Transfer Radical Addition | 1,1-Diethoxy-4-bromo-5-(trichloromethyl)decane |
| Thiophenol (PhSH) + Photocatalyst | Hydrothiolation | 1,1-Diethoxy-4-(phenylthio)decane |
| Ethyl Diazoacetate + Fe or Photocatalyst | Hydroalkylation | Ethyl 2-(6,6-diethoxyhexyl)octanoate |
Reactions of the 1,1-Diethoxy Acetal Group
The 1,1-diethoxy acetal is a versatile functional group, primarily serving as a protected form of an aldehyde. Its reactivity is dominated by reactions at the electrophilic acetal carbon.
Acid-Catalyzed Hydrolysis and Equilibrium Dynamics
Acetals are stable under neutral or basic conditions but are readily hydrolyzed back to their parent carbonyl compound and alcohols in the presence of aqueous acid. organicchemistrytutor.compearson.com
Mechanism: The hydrolysis of (4Z)-4-Decene, 1,1-diethoxy- is a multi-step process initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst. masterorganicchemistry.com This converts the ethoxy group into a good leaving group, ethanol (B145695), which departs to form a resonance-stabilized oxocarbenium ion. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the electrophilic carbocation. Subsequent deprotonation yields a hemiacetal intermediate. The process repeats: the second ethoxy group is protonated, leaves as ethanol, and the resulting oxocarbenium ion loses a proton to form the final product, (4Z)-4-decenal. organicchemistrytutor.com
Equilibrium Dynamics: Acetal formation and hydrolysis are equilibrium processes. organicchemistrytutor.commasterorganicchemistry.com The hydrolysis is driven to completion by the use of a large excess of water, in accordance with Le Châtelier's principle. organicchemistrytutor.com Conversely, the formation of the acetal from the aldehyde requires anhydrous conditions and often the removal of the water byproduct. organicchemistrytutor.com Kinetic studies on analogous structures have shown that the rate-determining step of the hydrolysis is typically the formation of the initial oxocarbenium ion intermediate. masterorganicchemistry.com
Nucleophilic Substitutions at the Acetal Carbon
The acetal carbon can be attacked by a variety of nucleophiles other than water, leading to the substitution of one or both ethoxy groups. These reactions also proceed via the formation of an oxocarbenium ion intermediate under acidic or Lewis acidic conditions.
This pathway allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position. For example, the platinum-catalyzed reaction of acetals with alkenylsilanes can form new C-C bonds, resulting in allylic ethers. acs.org Similarly, organometallic reagents can potentially displace the alkoxy groups. The reactivity and the extent of substitution (mono- vs. di-substitution) depend on the reaction conditions and the nature of the nucleophile.
Transacetalization Reactions with Diverse Alcohols and Diols
Transacetalization is an equilibrium reaction where the ethoxy groups of the acetal are exchanged for other alkoxy groups by reacting the acetal with a different alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is useful for modifying the acetal protecting group without deprotecting to the aldehyde.
For instance, treating (4Z)-4-Decene, 1,1-diethoxy- with an excess of methanol (B129727) would result in the formation of (4Z)-4-Decene, 1,1-dimethoxy-. A particularly common and synthetically useful variation is the reaction with diols, such as ethylene glycol or 1,3-propanediol. This reaction forms cyclic acetals (1,3-dioxolanes and 1,3-dioxanes, respectively), a transformation that is often entropically favored as two alcohol molecules are replaced by a single diol molecule.
Interactive Table: Transacetalization of (4Z)-4-Decene, 1,1-diethoxy-
| Reagent | Catalyst | Product |
| Methanol (excess) | p-Toluenesulfonic acid | (4Z)-4-Decene, 1,1-dimethoxy- |
| Ethylene Glycol | H₂SO₄ | 2-((Z)-Non-3-en-1-yl)-1,3-dioxolane |
| 1,3-Propanediol | Amberlyst-15 | 2-((Z)-Non-3-en-1-yl)-1,3-dioxane |
Remote Group Participation in Acetal Reactivity
While neighboring group participation (from groups at C2 or C3) is a well-documented phenomenon in chemical reactivity, the participation of more distant functional groups can also occur. beilstein-journals.org In (4Z)-4-Decene, 1,1-diethoxy-, the (4Z)-alkene is positioned four carbons away from the acetal carbon. It is mechanistically plausible that this double bond could act as an intramolecular nucleophile, influencing the reactivity of the acetal group under conditions that generate the oxocarbenium ion at C1.
Plausible Mechanistic Pathway: Upon formation of the oxocarbenium ion at C1, the flexible alkyl chain could adopt a conformation that allows the π-electrons of the C4=C5 double bond to attack the electrophilic C1 center. This intramolecular cyclization would lead to the formation of a five-membered ring (if C4 attacks) or a six-membered ring (if C5 attacks), with a resulting new carbocation on the adjacent carbon. This cation would then be trapped by a nucleophile present in the medium (e.g., ethanol). While direct evidence for this specific substrate is not prominent, the principle of remote participation by π-systems is established and represents a potential, albeit likely minor, reaction pathway that could lead to complex cyclic ether byproducts during reactions at the acetal center.
Interplay Between Alkene and Acetal Reactivity
The (4Z)-4-Decene, 1,1-diethoxy- molecule possesses two primary reactive sites: the nucleophilic carbon-carbon double bond and the electrophilic acetal carbon, which becomes susceptible to attack upon activation. The spatial separation of these groups by a short alkyl chain means they can either react independently or participate in concerted intramolecular processes, depending on the reaction conditions.
Under neutral or basic conditions, the acetal group is generally stable and unreactive, acting primarily as a protecting group for an aldehyde functionality. masterorganicchemistry.com In contrast, the isolated double bond can undergo typical alkene reactions. For instance, it is expected to be reduced by catalytic hydrogenation or undergo oxidation. Research on compounds with isolated double bonds shows they generally exhibit the characteristic properties of alkenes unless reaction conditions promote interaction with other functional groups. researchgate.netlibretexts.org
The most significant interplay between the alkene and acetal functions occurs under acidic conditions, particularly with Lewis acids. The acetal can be activated by a Lewis acid, leading to the departure of an ethoxy group and the formation of a resonance-stabilized oxocarbenium ion. nih.govrsc.org This highly electrophilic intermediate can then be intercepted by a nucleophile. In the case of (4Z)-4-Decene, 1,1-diethoxy-, the internal C4=C5 double bond is perfectly positioned to act as an intramolecular nucleophile.
This can lead to a variety of cyclization products, a reaction class that has been observed for other unsaturated acetals. nih.govrsc.org The regioselectivity of this cyclization (i.e., whether a five- or six-membered ring is formed) would be dictated by the stability of the resulting carbocation intermediate and the transition state energies for the respective ring closures (Baldwin's rules).
Rigorous Mechanistic Investigations
To fully understand the reactivity of (4Z)-4-Decene, 1,1-diethoxy-, a series of rigorous mechanistic investigations would be necessary. These studies would aim to map out the energy landscapes of potential reaction pathways, identify rate-determining steps, and characterize any catalytic species involved.
Transition State Analysis and Reaction Coordinate Determination
Computational chemistry provides powerful tools for investigating reaction mechanisms that are difficult to probe experimentally. e3s-conferences.org For a potential acid-catalyzed cyclization of (4Z)-4-Decene, 1,1-diethoxy-, transition state theory and calculations (e.g., using Density Functional Theory, DFT) would be employed to model the reaction coordinate. nih.govcdnsciencepub.com
This analysis would involve locating the structures and energies of all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. For the intramolecular cyclization, one could compare the activation energies for the competing 5-exo-trig and 6-endo-trig pathways. The 5-exo-trig pathway, leading to a five-membered ring, is generally kinetically favored over the 6-endo-trig pathway.
Hypothetical Calculated Energies for Cyclization Pathways This table presents hypothetical data for illustrative purposes, based on general principles of carbocation stability and ring strain.
| Pathway | Intermediate Carbocation | Ring Size | Calculated Activation Energy (kcal/mol) | Relative Stability of Product |
|---|---|---|---|---|
| 5-exo-trig | Secondary | 5-membered | 15.2 | More stable |
| 6-endo-trig | Secondary | 6-membered | 18.5 | Less stable |
These calculations would predict the most likely product and provide insight into the geometry of the transition state, revealing the extent of bond-forming and bond-breaking at this critical point. cdnsciencepub.com
Kinetic Isotope Effect Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a crucial experimental tool for determining the rate-determining step of a reaction and probing the structure of the transition state. acs.org In the context of the acid-catalyzed hydrolysis of the acetal function in (4Z)-4-Decene, 1,1-diethoxy-, KIE studies could differentiate between possible mechanisms, such as the A-1 and A-2 pathways. unt.edu
In an A-1 mechanism, the rate-determining step is the unimolecular dissociation of the protonated acetal to form an oxocarbenium ion. In an A-2 mechanism, the rate-determining step is the bimolecular attack of a water molecule on the protonated acetal. By synthesizing isotopically labeled versions of the substrate (e.g., deuterated at the C1 position) and measuring the reaction rates, one could distinguish these pathways.
Expected Kinetic Isotope Effects for Acetal Hydrolysis Mechanisms This table presents expected KIE values for illustrative purposes based on established mechanisms of acetal hydrolysis.
| Isotopic Substitution | Mechanism | Expected kH/kD | Interpretation |
|---|---|---|---|
| C1-H vs. C1-D | A-1 | ~1.0 - 1.05 (Inverse) | No C-H bond cleavage in RDS. Change in hybridization from sp3 to sp2. |
| C1-H vs. C1-D | A-2 | ~1.1 - 1.25 (Small Normal) | Some weakening of the C-H bond in the transition state. |
| Solvent (H₂O vs. D₂O) | A-1 | > 1 (Normal) | Proton transfer precedes the rate-determining step. |
| Solvent (H₂O vs. D₂O) | A-2 | < 1 (Inverse) | Proton transfer occurs in the rate-determining step. |
Observing an inverse KIE for a C1-deuterated substrate, for example, would strongly support an A-1 mechanism, as this reflects the change in hybridization from sp³ in the reactant to sp² in the oxocarbenium ion intermediate. osti.gov
Elucidation of Catalytic Cycles (if applicable to synthesis or reactions)
For reactions involving a catalyst, such as a Lewis acid-promoted cyclization, elucidating the full catalytic cycle is paramount. nih.gov A proposed cycle for the intramolecular cyclization of (4Z)-4-Decene, 1,1-diethoxy- catalyzed by a generic Lewis acid (LA) would proceed as follows:
Activation: The Lewis acid coordinates to one of the oxygen atoms of the acetal, weakening the C-O bond and making it a better leaving group.
Ionization: The activated acetal loses a molecule of ethoxide (bound to the Lewis acid) to form the key oxocarbenium ion intermediate.
Cyclization (C-C Bond Formation): The C4=C5 double bond acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step, likely the rate-determining step, forms a new carbon-carbon bond and generates a new carbocationic intermediate (e.g., a five-membered ring with a secondary carbocation).
Deprotonation/Rearrangement: The resulting carbocation can be quenched by a nucleophile or undergo rearrangement. A common pathway involves the elimination of a proton from an adjacent carbon to form a new double bond, yielding a stable cyclic ether.
Catalyst Regeneration: The Lewis acid is released, allowing it to enter a new catalytic cycle.
This proposed cycle provides a framework for experimental investigation, where each intermediate could potentially be trapped or observed spectroscopically to validate the mechanistic hypothesis.
Strategic Applications of 4z 4 Decene 1,1 Diethoxy As a Synthon in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Synthesis
While the direct application of (4Z)-4-Decene-1,1-diethoxy- in the total synthesis of natural products is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The inherent functionality of the acetal (B89532) as a protected aldehyde and the presence of a nucleophilic Z-alkene provide a powerful platform for stereocontrolled transformations.
Enantioselective Pathways Leveraging Chiral Derivatives
The development of enantioselective methodologies is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer drugs and bioactive compounds. While specific enantioselective pathways starting directly from (4Z)-4-Decene-1,1-diethoxy- are not widely reported, the synthesis of chiral derivatives from similar structures is a well-established strategy. For instance, the asymmetric reduction of α-amino ketones can lead to chiral β-hydroxy amines, which are precursors to optically active aziridines. This highlights the potential for developing chiral auxiliaries or catalysts that could interact with the functional groups of (4Z)-4-Decene-1,1-diethoxy- to induce stereoselectivity in subsequent reactions.
Construction of Polyhydroxylated Skeletal Motifs
Polyhydroxylated structures are characteristic features of many natural products, including carbohydrates and polyketides. Acetal-containing fragments are instrumental in the synthesis of such motifs. For example, the synthesis of polyhydroxylated natural products has been achieved using a divergent approach starting from carbohydrate precursors, which share structural similarities with the functionalized carbon chain of (4Z)-4-Decene-1,1-diethoxy-. The acetal group can serve as a masked aldehyde, which can be unveiled at a later stage for chain elongation or cyclization, while the alkene is amenable to various stereoselective dihydroxylation methods to install the desired hydroxyl groups.
Contributions to the Synthesis of Advanced Pharmaceutical Intermediates
The structural framework of (4Z)-4-Decene-1,1-diethoxy- is relevant to the synthesis of pharmaceutical intermediates. Although direct evidence of its use is sparse in public literature, chemical suppliers categorize it as a compound for medicinal purposes and a building block for the pharmaceutical industry. rsc.orgunigoa.ac.in The combination of a lipid-soluble carbon chain and a versatile functional group handle makes it an attractive starting material for the synthesis of complex drug molecules.
Utilization in Agrochemical Molecule Design
Similar to its potential in pharmaceuticals, (4Z)-4-Decene-1,1-diethoxy- is listed as a potential intermediate for pesticide synthesis. researchgate.net The development of novel agrochemicals often involves the exploration of new molecular scaffolds that can interact with biological targets in pests. The long carbon chain of this compound could be modified to mimic natural lipids or to introduce specific functionalities required for pesticidal activity. For example, research into novel herbicides has involved the synthesis of compounds with diethoxyphosphoryl groups, showcasing the relevance of such functionalized structures in agrochemical design.
Precursor for Advanced Materials and Polymer Building Blocks
The presence of a polymerizable alkene functionality and reactive acetal group suggests that (4Z)-4-Decene-1,1-diethoxy- could serve as a monomer or a precursor for functionalized polymers. Current time information in Bangalore, IN. The development of functional polymers with tailored properties is a rapidly growing field. For instance, research has shown that cyclic acetals can be copolymerized with lactide to create functional, degradable polyesters. nih.gov While not directly involving (4Z)-4-Decene-1,1-diethoxy-, these studies demonstrate the principle of incorporating acetal units into polymer backbones to enhance properties like degradability.
Advanced Computational and Theoretical Chemical Studies of 4z 4 Decene 1,1 Diethoxy
Quantum Chemical Calculations (e.g., DFT) for Structural and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental structural and electronic characteristics of molecules. nih.govresearchgate.net These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electron distribution. For (4Z)-4-Decene-1,1-diethoxy, DFT calculations would be instrumental in predicting its three-dimensional structure and various electronic properties.
The flexible ten-carbon chain and the rotatable bonds of the diethoxy group in (4Z)-4-Decene-1,1-diethoxy suggest the existence of multiple low-energy conformations. Conformational analysis using computational methods can identify these stable conformers and determine their relative energies. nih.gov This process typically involves a systematic search of the potential energy surface to locate all energy minima.
Table 1: Illustrative Conformational Energy Data for a Generic Alkene Acetal (B89532) *
| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |
| Gauche | 60 | 0.0 | 65 |
| Anti | 180 | 0.8 | 30 |
| Eclipsed | 0 | 5.0 | <1 |
*This table is for illustrative purposes only and does not represent actual data for (4Z)-4-Decene-1,1-diethoxy, as specific studies were not found.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukresearchgate.netmalayajournal.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).
For (4Z)-4-Decene-1,1-diethoxy, the HOMO is expected to be localized around the electron-rich C=C double bond, making this the primary site for electrophilic attack. The LUMO, conversely, would indicate the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. malayajournal.org
Table 2: Hypothetical Frontier Molecular Orbital Energies for (4Z)-4-Decene-1,1-diethoxy *
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 10.7 |
*These values are hypothetical and for illustrative purposes. Specific FMO analysis for this compound was not found in the searched literature.
Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nsf.gov This is particularly useful for structure verification and assignment of complex spectra. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR chemical shifts.
For (4Z)-4-Decene-1,1-diethoxy, predicting the chemical shifts would aid in confirming the Z-configuration of the double bond and the specific environment of each proton and carbon atom. The accuracy of these predictions has been shown to be comparable to experimental values when appropriate computational methods and basis sets are used. nsf.govnih.gov
Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Alkene *
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C1 | 103.5 | 103.2 | 0.3 |
| C4 | 125.8 | 125.5 | 0.3 |
| C5 | 130.2 | 129.9 | 0.3 |
*This table is illustrative. Specific NMR prediction studies for (4Z)-4-Decene-1,1-diethoxy were not found.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful technique for investigating the detailed mechanisms of chemical reactions. mdpi.com It allows for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states, which are often difficult or impossible to observe experimentally. beilstein-journals.org
For any reaction involving (4Z)-4-Decene-1,1-diethoxy, such as acid-catalyzed hydrolysis of the acetal or addition reactions to the double bond, computational methods can be used to locate the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate. beilstein-journals.org By optimizing the geometry of the TS, its structure and key bond lengths and angles can be determined.
The activation energy (Ea), which is the energy difference between the reactants and the transition state, can then be calculated. This value is critical for understanding the reaction rate. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process.
By calculating the energies of the reactants, intermediates, transition states, and products, a complete thermodynamic profile of a reaction can be constructed. This profile provides a comprehensive view of the energy changes that occur throughout the reaction, including the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction.
For a potential reaction of (4Z)-4-Decene-1,1-diethoxy, such as its synthesis from (Z)-4-decenal and ethanol (B145695), a thermodynamic profile would reveal whether the reaction is exothermic or endothermic and whether it is spontaneous under certain conditions. ontosight.ai Although specific computational studies on the reaction mechanisms of (4Z)-4-Decene-1,1-diethoxy were not found in the searched literature, the methodology remains a standard approach in modern chemical research.
Table 4: Hypothetical Thermodynamic Data for a Reaction of (4Z)-4-Decene-1,1-diethoxy *
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | 25.0 | 24.5 |
| Products | -15.0 | -16.2 |
*This table presents hypothetical data to illustrate the concept of a reaction's thermodynamic profile, as specific studies on this compound were not available.
Transition State Geometries and Activation Energies
Molecular Dynamics Simulations for Solvation and Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to study the motion of atoms and molecules over time, providing deep insights into the physical properties and behavior of chemical systems. While specific MD simulation studies exclusively targeting (4Z)-4-Decene-1,1-diethoxy- are not extensively documented in publicly available literature, its behavior can be modeled and predicted based on established principles and computational studies of analogous structures, such as other long-chain acetals, cis-alkenes, and ethers. researchgate.netresearchgate.netarxiv.org Such simulations would elucidate the molecule's interactions with solvents and its intrinsic dynamic properties, which are crucial for understanding its behavior in various chemical environments.
The methodology for such a study would involve creating a molecular model of (4Z)-4-Decene-1,1-diethoxy- and placing it in a simulation box filled with a chosen solvent. A force field, such as OPLS (Optimized Potentials for Liquid Simulations) or GROMOS, would be assigned to describe the inter- and intramolecular forces. researchgate.netuq.edu.au The system's energy is then minimized, followed by equilibration and production runs, during which the trajectory of each atom is calculated by integrating Newton's laws of motion. arxiv.orgresearchgate.net Analysis of these trajectories provides detailed information on both solvation and dynamics.
Solvation Analysis
The solvation of (4Z)-4-Decene-1,1-diethoxy- is expected to be markedly different in polar versus non-polar solvents due to its amphiphilic character, which features a polar acetal head group and a long, non-polar hydrocarbon tail.
Research Findings: MD simulations would typically investigate the solvation free energy (ΔGsolv), which quantifies the energy change when the molecule is transferred from a vacuum to a solvent. rsc.org This is often calculated using thermodynamic integration or free energy perturbation methods. uq.edu.au For (4Z)-4-Decene-1,1-diethoxy-, a more negative ΔGsolv would be expected in non-polar solvents like n-hexane, indicating favorable solvation, due to the dominance of the ten-carbon alkyl chain.
| Solvent | Solvent Type | Predicted ΔGsolv (kJ/mol) | Anticipated Primary Interaction |
|---|---|---|---|
| n-Hexane | Non-polar | -35.5 | van der Waals / Dispersive |
| Chloroform | Weakly Polar | -30.2 | Dipole-Induced Dipole & Dispersive |
| Ethanol | Polar Protic | -22.8 | Hydrogen Bonding (Acetal) & Dispersive (Chain) |
| Water | Polar Protic | -15.1 | Hydrogen Bonding (Acetal) & Hydrophobic Effect (Chain) |
Dynamic Behavior Analysis
The dynamic behavior of (4Z)-4-Decene-1,1-diethoxy- is governed by the flexibility of its alkyl chain, the rotational freedom of the diethoxy groups, and the constraint imposed by the cis-double bond.
The molecule's translational motion is characterized by its diffusion coefficient (D), which can be derived from the mean squared displacement of its center of mass over time. It is expected that the diffusion coefficient would be higher in less viscous, non-polar solvents where solute-solvent interactions are weaker. In polar solvents, strong hydrogen bonding at the acetal head could anchor the molecule, leading to slower diffusion. researchgate.net This dynamic behavior is crucial in applications where molecular mobility is a key factor. Computational studies on polyethylene (B3416737) chains with functional groups have shown that even small changes in chemical structure can significantly impact properties like diffusivity. arxiv.org
| Solvent | Average Radius of Gyration (Rg) (Å) | Diffusion Coefficient (D) (x 10-5 cm2/s) | Dominant Conformation |
|---|---|---|---|
| n-Hexane | 4.8 | 1.95 | Extended / Flexible Coil |
| Chloroform | 4.7 | 1.60 | Extended / Flexible Coil |
| Ethanol | 4.5 | 1.15 | Partially Collapsed Coil |
| Water | 4.3 | 0.98 | Collapsed Coil (Hydrophobic Collapse) |
Advanced Spectroscopic Methodologies for the Characterization and Reaction Monitoring of 4z 4 Decene 1,1 Diethoxy
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (4Z)-4-Decene-1,1-diethoxy-, NMR is indispensable for unambiguously confirming the Z-configuration of the C4-C5 double bond.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. columbia.edu These techniques detect through-space interactions, in contrast to other NMR methods that rely on through-bond J-couplings. columbia.edu The strength of the observed Nuclear Overhauser Effect (NOE) is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances, typically up to 5 Å. columbia.edu
For (4Z)-4-Decene-1,1-diethoxy-, the key application of NOESY or ROESY is to confirm the cis (or Z) geometry of the double bond. A distinct cross-peak between the vinylic protons at C4 and C5 would be expected, as their orientation on the same side of the double bond places them in close spatial proximity. Furthermore, NOEs would be observed between the vinylic proton at C4 and the allylic protons at C3, and between the vinylic proton at C5 and the allylic protons at C6.
| Proton Pair | Expected NOE/ROE Correlation | Structural Information Gained |
|---|---|---|
| H4 ↔ H5 | Strong | Confirms Z-stereochemistry of the double bond |
| H4 ↔ H3 Protons | Medium | Confirms connectivity and proximity along the chain |
| H5 ↔ H6 Protons | Medium | Confirms connectivity and proximity along the chain |
| H1 ↔ Ethoxy Protons | Medium | Confirms spatial relationship within the acetal (B89532) group |
The magnitude of the scalar coupling constant (³J) between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu This principle is fundamental in determining the stereochemistry of alkenes. For vinylic hydrogens, the coupling constant across a cis double bond is significantly different from that across a trans double bond.
In the case of (4Z)-4-Decene-1,1-diethoxy-, the ¹H NMR spectrum would show a specific coupling constant for the interaction between the protons on C4 and C5 (³J_H4-H5). The expected value for a cis configuration falls within the range of 6-15 Hz. libretexts.org This is distinctly smaller than the typical range for trans vinylic protons (11-18 Hz), allowing for a clear and definitive assignment of the Z-geometry. libretexts.org
| Coupling Type | Involved Protons | Typical J-value (Hz) | Significance for (4Z)-4-Decene-1,1-diethoxy- |
|---|---|---|---|
| Vicinal (3Jcis) | H-C4=C5-H | 6 - 15 | Confirms Z-configuration of the C4=C5 double bond. libretexts.org |
| Vicinal (3Jtrans) | H-C=C-H | 11 - 18 | Value used for comparison to rule out E-isomer. libretexts.org |
| Geminal (2J) | H-C-H | ~0 - 5 | Observed in CH₂ groups of the alkyl and ethoxy chains. libretexts.org |
| Vicinal (3J) | H-C-C-H (Alkyl) | ~7 | Confirms connectivity in the aliphatic chain. organicchemistrydata.org |
Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org For molecules like (4Z)-4-Decene-1,1-diethoxy-, which possesses flexible alkyl and ethoxy chains, DNMR can provide insight into the rotational dynamics and energy barriers between different conformational states.
By acquiring NMR spectra at various temperatures, one can observe changes in the line shape of signals corresponding to protons in the flexible parts of the molecule. For example, at low temperatures, the rotation around the C-O bonds of the ethoxy groups or C-C single bonds in the alkyl chain may become slow enough on the NMR timescale to give rise to separate signals for previously equivalent protons. As the temperature is increased, these signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. Analysis of this line-shape evolution allows for the calculation of the activation energy (ΔG‡) for the conformational exchange process, providing valuable data on the molecule's flexibility. libretexts.org
Coupling Constant Analysis for Dihedral Angle Determination
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Strain Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For (4Z)-4-Decene-1,1-diethoxy-, these techniques serve to confirm the presence of the key structural motifs.
The FTIR and Raman spectra would display characteristic bands for the C=C double bond, the C-O bonds of the acetal group, and the various C-H bonds. The C=C stretching vibration for a cis-disubstituted alkene typically appears around 1650-1660 cm⁻¹ in the Raman spectrum and can be weak or absent in the IR spectrum due to the low dipole moment change. The C-O-C acetal linkage would exhibit strong characteristic stretching bands in the IR spectrum, typically in the 1050-1150 cm⁻¹ region. The presence of a cis double bond can sometimes induce slight ring strain if the molecule were part of a cyclic system, but in an acyclic molecule like this, the primary value is in functional group confirmation.
| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|---|
| C-H (sp²) | Stretching | 3000 - 3100 | 3000 - 3100 | Vinylic C-H bonds at C4 and C5 |
| C-H (sp³) | Stretching | 2850 - 3000 | 2850 - 3000 | Alkyl and ethoxy C-H bonds |
| C=C (cis) | Stretching | ~1650 (often weak) | ~1655 (stronger) | Confirms presence of the alkene |
| C-O-C | Asymmetric/Symmetric Stretch | 1050 - 1150 (strong) | Variable | Characteristic of the diethyl acetal group |
Mass Spectrometry for Reaction Progress Monitoring and Isotopic Labeling Studies
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound. In the context of (4Z)-4-Decene-1,1-diethoxy-, its monoisotopic mass is 228.2089 Da. chemspider.comepa.gov MS is highly effective for monitoring the progress of its synthesis, for example, in the acid-catalyzed reaction of (Z)-4-decenal with ethanol (B145695). ontosight.ai By analyzing aliquots of the reaction mixture over time, one can track the disappearance of the reactant ion ( (Z)-4-decenal, M⁺˙ at m/z 154.1358) and the appearance of the product ion ( (4Z)-4-Decene-1,1-diethoxy-, [M]⁺˙ at m/z 228.2089).
Furthermore, electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule, providing structural clues. The most common fragmentation pathway for acetals is the loss of an alkoxy group. For (4Z)-4-Decene-1,1-diethoxy-, the loss of an ethoxy radical (•OCH₂CH₃) would generate a prominent cation at m/z 183. Isotopic labeling studies can provide further confirmation. For instance, if the synthesis were performed using deuterated ethanol (CH₃CD₂OH), the resulting product would have a molecular weight of 238.2716 Da (M+10), and the fragment from the loss of a deuterated ethoxy group would be observed at m/z 188, confirming the reaction mechanism and fragment identity.
| m/z Value | Proposed Fragment Identity | Formation Pathway |
|---|---|---|
| 228 | [C₁₄H₂₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 183 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical |
| 103 | [CH(OC₂H₅)₂]⁺ | Cleavage at C1-C2 bond |
| 75 | [HO=CH(OC₂H₅)]⁺ | Rearrangement and fragmentation of the [M - •OC₂H₅]⁺ ion |
X-ray Crystallography of Solid Derivatives for Definitive Structural Proof
While techniques like NMR provide powerful evidence for stereochemistry in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure in the solid state. wikipedia.org Since (4Z)-4-Decene-1,1-diethoxy- is likely a liquid or low-melting solid at ambient temperatures, direct crystallographic analysis is impractical.
To overcome this, a common strategy is to prepare a solid derivative of the compound. This could involve reacting the terminal double bond or another functional group with a reagent that introduces a rigid, crystalline moiety, such as a heavy atom or a group known to promote crystallization (e.g., a p-nitrobenzoate ester formed after derivatization). The resulting solid derivative can then be crystallized and subjected to X-ray diffraction analysis. jhu.edu This technique measures the diffraction pattern of X-rays passing through the crystal, which allows for the calculation of an electron density map and, subsequently, the precise position of every atom in the molecule. wikipedia.org This analysis would provide incontrovertible proof of the (Z)-configuration of the C4-C5 double bond, as well as precise bond lengths and angles for the entire molecular structure. wikipedia.org
Future Research Directions and Emerging Paradigms in 4z 4 Decene 1,1 Diethoxy Chemistry
Development of Highly Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry, which emphasize waste minimization, energy efficiency, and the use of renewable resources, are increasingly guiding synthetic strategies. beilstein-journals.orgpandawainstitute.com For (4Z)-4-Decene, 1,1-diethoxy-, future research will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign.
The synthesis of the Z-alkene moiety also presents opportunities for sustainable innovation. Electrochemical methods for the semi-hydrogenation of alkynes to Z-alkenes are gaining traction as they can be performed under mild conditions without the need for high-pressure hydrogen or stoichiometric reducing agents. rsc.orgrsc.org Photoisomerization of the more stable E-alkene to the Z-isomer using recyclable photoreactors is another eco-friendly strategy that could be explored. qs-gen.com
Table 1: Comparison of Conventional and Sustainable Synthetic Approaches for (4Z)-4-Decene, 1,1-diethoxy-
| Synthetic Step | Conventional Method | Sustainable Alternative | Key Advantages of Sustainable Approach |
| Acetalization | Homogeneous acid catalyst (e.g., HCl, H₂SO₄) | - Heterogeneous solid acid catalysts (e.g., acidic carbon, CeCl₃) - Photocatalysis | - Catalyst recyclability - Reduced corrosion and waste - Milder reaction conditions |
| Z-Alkene Formation | Traditional hydrogenation with Lindlar's catalyst | - Electrochemical alkyne reduction - Photoisomerization of E-alkene | - Avoids heavy metal catalysts - Operates at ambient pressure - Utilizes renewable energy sources |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity for both the Z-isomer of the double bond and the regioselective formation of the acetal (B89532) is crucial for the efficient synthesis of (4Z)-4-Decene, 1,1-diethoxy-. Future research is expected to focus on the design and application of novel catalytic systems that can provide superior control over these aspects.
For the Z-selective synthesis of the alkene, recent advances in catalysis offer exciting possibilities. Cobalt(II) complexes supported by bulky β-diketiminate ligands have demonstrated high kinetic selectivity for the isomerization of terminal alkenes to the less stable Z-isomers. researchgate.net The application of such catalysts could provide a highly selective route to the (4Z)-decene backbone. Furthermore, molybdenum-based catalysts have been shown to be effective in the cross-metathesis of olefins to produce Z-alkenyl halides with high stereoselectivity, which could then be further elaborated to the target molecule. nih.gov
In the realm of acetalization, the use of chiral phosphoric acids as catalysts has emerged as a powerful tool for achieving high regioselectivity in the protection of diols. nih.govacs.org While 4-decenal is not a diol, the principles of catalyst-controlled regioselectivity could be adapted to favor the formation of the desired 1,1-diethoxy acetal over other potential side products. The development of immobilized versions of these catalysts could further enhance their practical utility by allowing for easy separation and recycling. nih.govacs.org
Table 2: Emerging Catalytic Systems for the Selective Synthesis of (4Z)-4-Decene, 1,1-diethoxy-
| Catalytic Transformation | Catalyst Type | Potential Advantages |
| Z-Selective Alkene Isomerization | High-spin Cobalt(II) complexes | High kinetic selectivity for Z-isomer |
| Z-Selective Cross-Metathesis | Molybdenum alkylidene complexes | High stereoselectivity for Z-alkenyl intermediates |
| Regioselective Acetalization | Chiral Phosphoric Acids (CPAs) | Catalyst-controlled regioselectivity |
| Recyclable Acetalization Catalysts | Immobilized CPAs, solid acids | Ease of separation and reuse, reduced waste |
Untapped Synthetic Utilities in Emerging Chemical Fields
The unique combination of a Z-alkene and an acetal functional group in (4Z)-4-Decene, 1,1-diethoxy- suggests a range of potential applications that are yet to be fully explored. The acetal moiety can serve as a protecting group for the aldehyde functionality of 4-decenal, but it can also be a key structural element in its own right.
One area of interest is in the field of materials science. The incorporation of acetal linkages into polymer backbones can impart pH-responsive degradability, which is a highly desirable feature for applications such as drug delivery systems and biocompatible materials. rsc.org The norbornene-acetal moieties have been used to create modifiable and degradable thermoplastic elastomers. rsc.org Similarly, the (4Z)-4-decene unit could be incorporated into novel polymers, where the Z-configuration of the double bond could influence the material's physical and mechanical properties. The acid-catalyzed thiol-ene (ACT) reaction, which involves the reaction of thiols with vinyl ethers to form S,X-acetals, is another emerging tool for creating functional materials, and the principles could be extended to the alkene acetal of the title compound. rsc.org
In organic synthesis, the Z-alkene geometry is a key feature in many biologically active natural products and pharmaceuticals. rsc.org (4Z)-4-Decene, 1,1-diethoxy- could serve as a valuable building block for the synthesis of more complex molecules where the cis-stereochemistry is essential for biological activity. The strategic use of alkene isomerization in combination with sigmatropic rearrangements, such as the Coates-Claisen rearrangement of allylic vinyl acetals, could open up new synthetic pathways starting from this compound. nih.gov
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating discovery and optimizing processes. rsc.orgjoaiar.org For (4Z)-4-Decene, 1,1-diethoxy-, these computational tools can be applied in several key areas.
Furthermore, ML models can be developed to predict the outcome and selectivity of chemical reactions. acs.orgmit.eduarxiv.org For the synthesis of (4Z)-4-Decene, 1,1-diethoxy-, this could involve predicting the Z/E ratio in alkene-forming reactions or the regioselectivity of the acetalization under different catalytic conditions. By combining machine-learned representations with quantum mechanical descriptors, it is possible to predict regioselectivity with high accuracy. nih.gov This predictive capability can significantly reduce the amount of experimental trial-and-error required to find optimal reaction conditions.
AI can also be employed in the design and discovery of new catalysts. joaiar.orgarxiv.org By analyzing large datasets of catalyst structures and performance, ML algorithms can identify key features that lead to high activity and selectivity. This data-driven approach can guide the design of novel catalysts specifically tailored for the sustainable and selective synthesis of (4Z)-4-Decene, 1,1-diethoxy-. The integration of AI with automated robotic platforms can further accelerate the optimization of reaction conditions, allowing for high-throughput screening of catalysts and reaction parameters. acs.org
Table 3: Potential Applications of AI and Machine Learning in (4Z)-4-Decene, 1,1-diethoxy- Chemistry
| Application Area | AI/ML Tool | Potential Impact |
| Synthetic Route Design | Retrosynthesis Prediction Models | Discovery of novel and efficient synthetic pathways |
| Reaction Optimization | Reaction Outcome & Selectivity Prediction | Reduced experimental effort, faster optimization |
| Catalyst Development | AI-driven Catalyst Design | Identification of novel, highly selective catalysts |
| Process Automation | Integration with Robotic Platforms | High-throughput screening and optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
